![molecular formula C21H25N3O5 B2763485 N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1396767-30-8](/img/structure/B2763485.png)
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as FPOP, is a chemical compound that has been widely used in scientific research. FPOP is a covalent labeling reagent that has been used to study protein structure and dynamics.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have demonstrated remarkable antibacterial properties. Researchers have synthesized novel furan compounds and evaluated their efficacy against both gram-positive and gram-negative bacteria . The furan ring structure contributes to their antimicrobial activity, making them promising candidates for combating microbial resistance.
Anti-HIV Potential
While not directly related to the mentioned compound, it’s worth noting that indole derivatives (which share some similarities with furans) have been studied for their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives were investigated for anti-HIV-1 activity . Although this specific compound is different, the broader context of heterocyclic compounds remains relevant.
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-28-18-5-3-2-4-16(18)13-23-20(26)19(25)22-12-15-6-9-24(10-7-15)21(27)17-8-11-29-14-17/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAGBFFEUJUBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide |
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